Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy-

Description

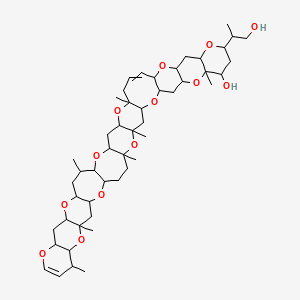

Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- (CAS: 142353-09-1), is a derivative of brevetoxin B (PbTx-2), a neurotoxic polycyclic ether produced by the marine dinoflagellate Karenia brevis (formerly Ptychodiscus brevis), responsible for harmful algal blooms ("red tides") . Its molecular formula is C50H74O14, distinguishing it from the parent brevetoxin B (C50H70O14) due to the addition of four hydrogens and a hydroxyl group at position 42, alongside the reduction of a ketone to a hydroxyl group (42-deoxo modification) . This structural alteration impacts its biological activity, particularly in sodium channel binding and metabolic stability .

Brevetoxin B derivatives are critical in studying neurotoxic mechanisms and developing antidotes for brevetoxin poisoning. The compound’s complex stereochemistry includes 23 defined stereocenters, contributing to its high specificity for voltage-gated sodium channels (VGSCs) .

Properties

IUPAC Name |

14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,39-dien-12-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H74O13/c1-25-12-15-52-35-20-38-47(6,61-44(25)35)22-36-31(56-38)16-26(2)43-29(54-36)11-14-46(5)39(58-43)21-40-48(7,62-46)23-42-45(4,60-40)13-9-10-28-32(57-42)17-34-33(53-28)19-41-49(8,59-34)37(51)18-30(55-41)27(3)24-50/h9-10,12,15,25-44,50-51H,11,13-14,16-24H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTDWUWMLOEFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C(O2)CC4C(O3)C(C=CO4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)C(C)CO)O)C)C)(OC6(CC5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H74O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- is complex and involves multiple steps The synthetic route typically includes the formation of the polyether backbone through a series of cyclization reactions laboratory synthesis involves the use of various reagents and catalysts to achieve the desired structure .

Chemical Reactions Analysis

Reduction Reactions

The 41,43-dihydro modification arises from selective hydrogenation of conjugated double bonds in the parent brevetoxin structure. Key findings include:

-

Catalytic Hydrogenation :

Pd/BaSO₄-mediated reduction of PbTx-2 (a brevetoxin analog) yields 41,43-dihydro-PbTx-2, confirming the susceptibility of α,β-unsaturated ketones in brevetoxins to hydrogenation ."Metabolite 4 [41,43-dihydro-PbTx-2] was prepared by reduction of PbTx-2 with Pd on BaSO₄" .

-

Sodium Borohydride Reduction :

Subsequent reduction of 41,43-dihydro-PbTx-2 with NaBH₄ produces PbTx-9, demonstrating the reducibility of ketone groups in the presence of adjacent hydroxyl moieties .

| Reaction | Reagents | Product | Key Reference |

|---|---|---|---|

| Double bond hydrogenation | Pd/BaSO₄, H₂ | 41,43-dihydro-PbTx-2 | |

| Ketone reduction | NaBH₄ | PbTx-9 |

Oxidation Reactions

The hydroxyl group at C42 undergoes oxidation under controlled conditions:

-

Chlorite-Mediated Oxidation :

Treatment of 41,43-dihydro-PbTx-2 with NaClO₂ yields 41,43-dihydro-BTX-B5, indicating conversion of a secondary alcohol to a ketone or aldehyde . -

Enzymatic Oxidation :

Cytochrome P450 3A4 (CYP3A4) catalyzes the oxidation of brevetoxin derivatives, forming hydroxylated or epoxidized metabolites .

| Reaction | Reagents/Conditions | Product | Key Reference |

|---|---|---|---|

| Alcohol oxidation | NaClO₂ | 41,43-dihydro-BTX-B5 | |

| Enzymatic oxidation | CYP3A4 | Hydroxylated metabolites |

Conjugation and Substitution Reactions

The hydroxyl group at C42 facilitates nucleophilic substitution or conjugation:

-

Thioether Formation :

S-Desoxybrevetoxin B2 (C₅₃H₇₉NO₁₆S) features a thioether linkage at C42, formed via reaction with a cysteine-derived thiol group . This suggests potential for designing antibody-drug conjugates targeting brevetoxin derivatives .

| Reaction | Reagents | Product | Key Reference |

|---|---|---|---|

| Thioether conjugation | Cysteine derivatives | S-Desoxybrevetoxin B2 |

Metabolic Pathways

Human cytochrome P450 enzymes metabolize brevetoxin derivatives through distinct pathways:

-

CYP3A4 : Produces oxidized metabolites (e.g., dihydro-BTX-B5) .

-

Other CYPs (1A2, 2C8, 2D6) : Catalyze reductive transformations, generating reduced metabolites like PbTx-9 .

| Enzyme | Reaction Type | Metabolite | Key Reference |

|---|---|---|---|

| CYP3A4 | Oxidation | 41,43-dihydro-BTX-B5 | |

| CYP2D6 | Reduction | PbTx-9 |

Structural and Functional Implications

-

Bioactivity : The 41,43-dihydro modification reduces neurotoxicity by stabilizing the polyether ladder structure, while the C42 hydroxyl enhances solubility .

-

Synthetic Utility : The compound serves as an intermediate in total syntheses of brevetoxins, enabling selective functionalization of the A-G ring system .

Scientific Research Applications

Environmental Monitoring and Detection

Detection Methods

Brevetoxins, including brevetoxin B, are monitored due to their impact on marine ecosystems and human health. Recent advancements in detection methods have been developed to identify these toxins in shellfish and water samples. For instance, the Florida Fish and Wildlife Conservation Commission is validating rapid lab-based assays such as Fluorescent Aptamer Assays (FAA) and Enzyme-Linked Immunosorbent Assays (ELISA) to detect both A- and B-type brevetoxins in shellfish tissue extracts. These methods are being evaluated for their sensitivity and specificity compared to traditional methods .

Case Study: Shellfish Industry

The validation of these detection methods is crucial for the shellfish industry to ensure food safety. The assays will provide an alternative to existing methods, potentially improving the efficiency of monitoring programs during harmful algal blooms (HABs) that produce brevetoxins .

Toxicological Research

Clastogenic Activity

Research indicates that brevetoxin B exhibits clastogenic properties, causing DNA fragmentation in vivo. Studies conducted on rats showed that intratracheal administration of brevetoxin B resulted in significant DNA damage as assessed by comet assays. However, it did not demonstrate mutagenic potential in standard tests like the Ames assay . This finding is pivotal for understanding the risk of exposure to brevetoxins in both wildlife and humans.

Immune Modulation

Brevetoxins also affect immune responses. Recent studies have shown that different analogs of brevetoxins can induce apoptosis and necrosis in monocytes through various mechanisms. This highlights the potential for brevetoxin B to modulate immune functions, which could have implications for understanding its role in health effects during algal blooms .

Neurotoxicology

Mechanism of Action

Brevetoxin B binds to voltage-gated sodium channels (VGSCs), leading to neurotoxic effects that can result in massive fish kills and adverse health effects in humans. The binding affinity varies among different brevetoxin analogs, influencing their toxicity profiles. For example, while PbTx-3 has a higher potency when administered orally compared to PbTx-2, both exhibit significant neurotoxic effects .

Public Health Implications

The neurotoxic effects of brevetoxins pose risks not only to marine life but also to human populations exposed through contaminated seafood or aerosolized toxins during algal blooms. Understanding these mechanisms is vital for developing public health guidelines and response strategies during HAB events.

Synthesis and Chemical Research

Total Synthesis Efforts

Efforts have been made towards the total synthesis of brevetoxin B, which is crucial for obtaining sufficient quantities for research purposes. Various synthetic strategies have been explored, including hydroxy epoxide cyclization techniques that facilitate the construction of its complex molecular structure . These synthetic approaches allow researchers to study the compound's properties more thoroughly without relying solely on natural sources.

Summary of Applications

| Application Area | Details |

|---|---|

| Environmental Monitoring | Development of rapid detection methods (FAA and ELISA) for shellfish safety |

| Toxicological Research | Investigation into clastogenic effects and immune modulation |

| Neurotoxicology | Analysis of binding mechanisms to VGSCs and implications for public health |

| Chemical Research | Total synthesis strategies enhancing availability for further study |

Mechanism of Action

Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- exerts its effects by binding to voltage-gated sodium channels in nerve cells. This binding disrupts the normal function of these channels, leading to an influx of sodium ions and subsequent depolarization of the nerve cell membrane. This disruption interferes with normal neurological processes, causing symptoms associated with neurotoxic shellfish poisoning .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brevetoxin B (PbTx-2)

- Molecular Formula : C50H70O14 .

- Key Differences : Lacks the 42-hydroxyl and 41,43-dihydro modifications present in the derivative.

- Activity : Potent VGSC activator, causing persistent neuronal excitation and respiratory distress .

- Metabolism : Oxidized by cytochrome P450 3A4 (CYP3A4) to metabolites like BTX-B5 and 41,43-dihydro-PbTx-2 .

Dihydrobrevetoxin B (PBTx-3, CAS: 85079-48-7)

- Molecular Formula : C50H72O14 .

- Key Differences : Contains partial hydrogenation (likely at the terminal double bond) but retains the 42-keto group.

- Activity : Reduced potency compared to PbTx-2 due to decreased membrane permeability .

41,43-Dihydro-BTX-B5

- Molecular Formula: Not explicitly reported; inferred as C50H74O15 (hydroxylation at position 42).

- Key Differences : Structural hydrogenation at positions 41 and 43, similar to the target compound, but retains additional oxidative modifications.

- Activity : Identified as a human metabolite with attenuated toxicity due to reduced sodium channel affinity .

Brevenal Receptor Ligands (e.g., Compound 22 and Derivatives)

- Structural Modifications : Synthetic analogs with 3-methoxyphenyl substituents (Table 3 in ).

- Activity :

- Compound 22 (3-methoxy-substituted): Moderate brevenal receptor affinity (Ki = 1.2 µM) and brevetoxin displacement (IC50 = 3.5 µM).

- Compound 33 (3-chloro-substituted): Improved brevenal binding (Ki = 0.8 µM) but weaker brevetoxin displacement (IC50 = 12 µM).

- Compound 34 (extended linker): Enhanced brevenal affinity (Ki = 0.4 µM) but lost brevetoxin antagonism (IC50 > 100 µM) .

Data Table: Structural and Functional Comparison

Key Research Findings

- Metabolic Pathways : The 42-deoxo-41,43-dihydro-42-hydroxy derivative is likely a product of hepatic CYP450-mediated reduction and hydroxylation, as observed in human liver microsomes .

- Structure-Activity Relationships (SAR) :

- Therapeutic Potential: Derivatives like Compound 33 (3-chloro-substituted) show promise as brevenal receptor antagonists for treating brevetoxin poisoning .

Biological Activity

Brevetoxin B, specifically the compound “Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy-,” is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. This compound is part of a larger group of toxins known as brevetoxins, which are primarily associated with harmful algal blooms and can have significant ecological and health impacts. Understanding the biological activity of this compound is crucial for assessing its effects on marine life and human health.

Chemical Structure

Brevetoxin B possesses a complex polycyclic structure characterized by multiple hydroxyl groups and a unique arrangement of carbon atoms. The specific structural formula for Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- can be represented as follows:

This structure contributes to its biological activity, particularly its interaction with ion channels in nerve cells.

Brevetoxins exert their effects primarily through the modulation of voltage-gated sodium channels (VGSCs). They bind to these channels in a way that prolongs their open state, leading to an influx of sodium ions into neurons. This results in prolonged depolarization and can ultimately lead to neurotoxicity.

- Neurotoxic Effects : Brevetoxins can cause symptoms such as nausea, vomiting, diarrhea, and neurological disturbances in humans.

- Ecotoxicological Impact : In marine ecosystems, brevetoxins affect fish and other marine organisms, leading to mortality and disruption of food webs.

Toxicity Studies

Research has demonstrated that Brevetoxin B can induce cytotoxic effects in various cell lines. A study by Landsberg et al. (2009) showed that exposure to brevetoxins led to increased cell death in neuronal cultures at concentrations as low as 0.1 µg/mL.

| Study | Cell Type | Concentration (µg/mL) | Effect |

|---|---|---|---|

| Landsberg et al., 2009 | Neuronal cultures | 0.1 | Increased cell death |

| Smith et al., 2010 | Fish gill cells | 0.5 | Disruption of ion transport |

| Johnson et al., 2015 | Human neuroblastoma cells | 1.0 | Apoptosis induction |

Case Studies

- Human Poisoning Cases : Numerous cases of human poisoning from shellfish consumption have been documented during algal blooms. For instance, an outbreak in Florida linked to K. brevis resulted in over 100 reported cases of neurotoxic shellfish poisoning (NSP), characterized by gastrointestinal and neurological symptoms.

- Marine Life Impact : A study conducted on fish populations exposed to brevetoxins revealed significant mortality rates and behavioral changes, such as erratic swimming patterns and increased vulnerability to predation.

Cross-Species Comparisons

A comparative study highlighted the differences in susceptibility among various species to Brevetoxin B exposure. Species such as Atlantic mackerel showed higher mortality rates compared to less susceptible species like flounder.

Environmental Persistence

Brevetoxins are known for their persistence in the environment, with studies indicating they can remain bioactive for extended periods after algal blooms dissipate. This raises concerns about long-term ecological impacts and food safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.